

initial screening for proteins interacting with Cdc2 kinase

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Compound of Interest

Compound Name: Cdc2 kinase substrate

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An In-Depth Technical Guide to the Initial Screening for Proteins Interacting with Cdc2 Kinase
For Researchers, Scientists, and Drug Development Professionals

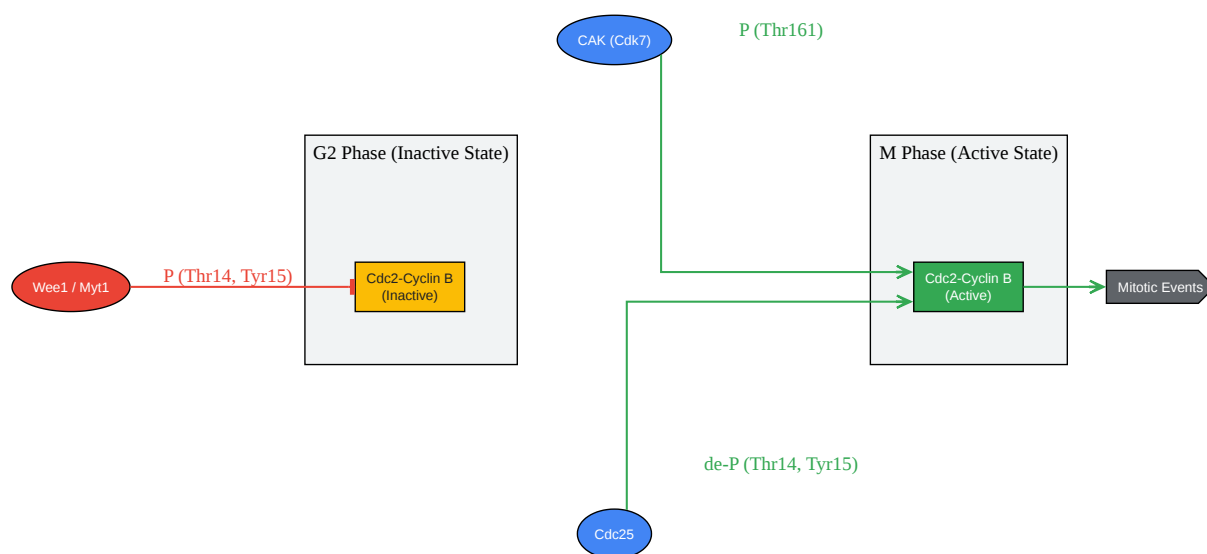
Introduction

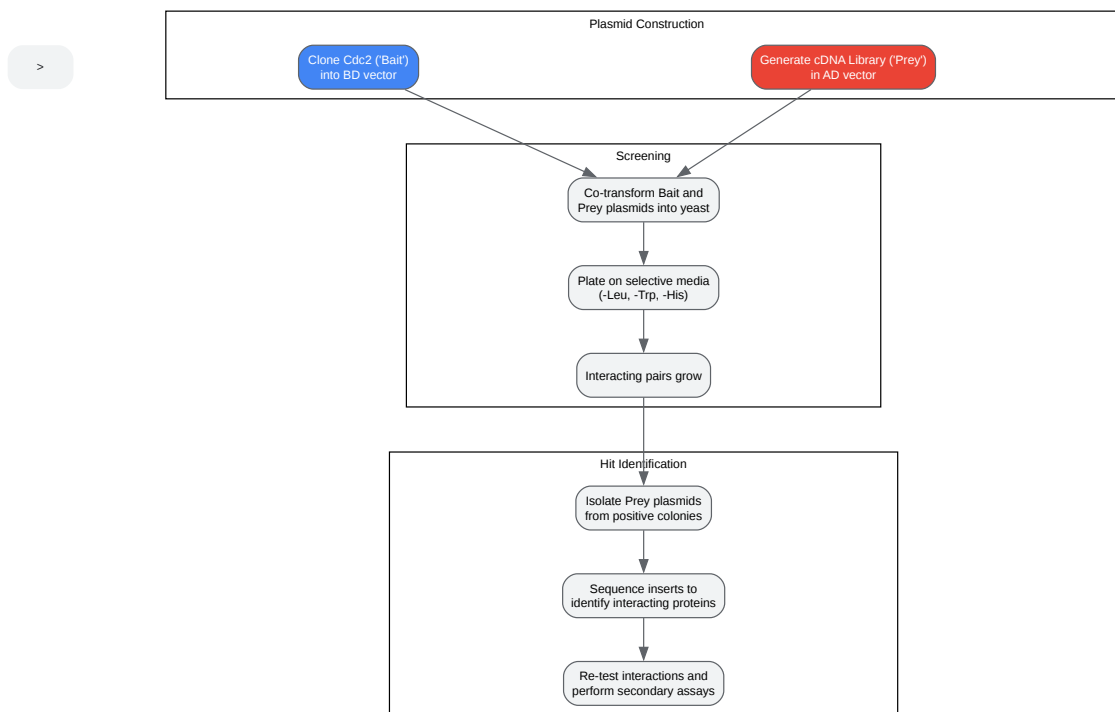
Cyclin-dependent kinase 1 (Cdk1), historically known as Cdc2, is a master regulator of the eukaryotic cell cycle, primarily driving the transition into and progression through mitosis.[1] Its activity is fundamental for processes such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The function of Cdc2 is orchestrated through complex interactions with regulatory subunits called cyclins and the phosphorylation of a multitude of substrate proteins.[2] Identifying the full spectrum of Cdc2-interacting proteins—including cyclins, regulatory kinases and phosphatases, inhibitors, and substrates—is crucial for a comprehensive understanding of cell cycle control and for developing novel therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer.

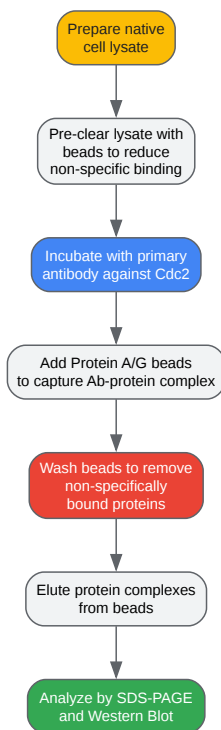
This guide provides a technical overview of the core methodologies used for the initial, high-throughput screening of Cdc2-interacting proteins. It details the principles, experimental protocols, and data presentation for three primary techniques: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Affinity Purification coupled with Mass Spectrometry (AP-MS).

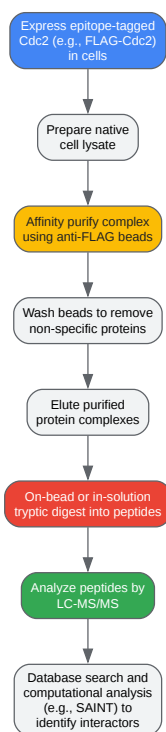
The Cdc2 Kinase Signaling Pathway

The activation of Cdc2 is a tightly regulated process involving association with mitotic cyclins (Cyclin A and Cyclin B) and a series of phosphorylation and dephosphorylation events.^[2] The kinase is kept inactive during the S and G2 phases by inhibitory phosphorylation on Threonine 14 and Tyrosine 15 by the kinases Wee1 and Myt1. Full activation at the G2/M transition requires dephosphorylation of these sites by the phosphatase Cdc25 and an activating phosphorylation on Threonine 161 by the Cdk-activating kinase (CAK).^{[2][3]}









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- 3. cdc2 phosphorylation is required for its interaction with cyclin - PMC
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